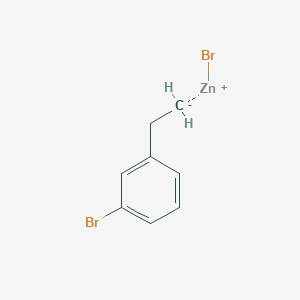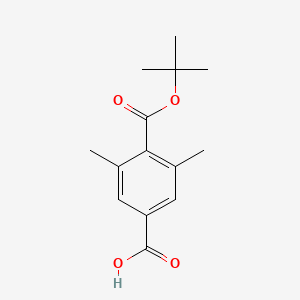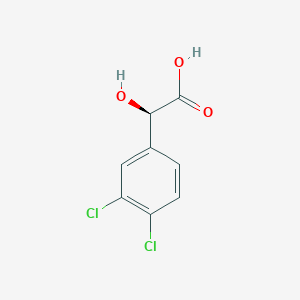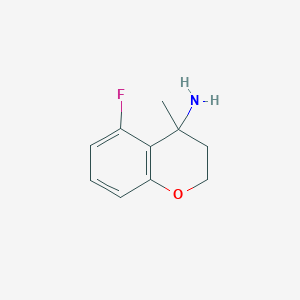![molecular formula C11H9BrO3S B13910781 6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a carboxylate ester group at the 2nd position of the benzothiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate typically involves the bromination of 4-methoxybenzothiophene followed by esterification. One common method includes:
Bromination: The starting material, 4-methoxybenzothiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the carboxylate ester can be reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted benzothiophenes with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups can influence its binding affinity and specificity, while the carboxylate ester can affect its solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Methyl 6-Chloro-4-methoxybenzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-Bromo-4-hydroxybenzothiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 6-Bromo-4-methoxybenzofuran-2-carboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.
Uniqueness: Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate is unique due to the combination of its bromine, methoxy, and carboxylate ester groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H9BrO3S |
|---|---|
Peso molecular |
301.16 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-methoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3S/c1-14-8-3-6(12)4-9-7(8)5-10(16-9)11(13)15-2/h3-5H,1-2H3 |
Clave InChI |
VWVHWCOZXVEONR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(SC2=CC(=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)
![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)

![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)




![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)
